N-(2-iodophenyl)-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-Iodylphenyl)acylamides (NIPAs) have been synthesized and used as new iodine(V) oxidizing reagents . Another study reported the synthesis of 2-arylbenzothiazoles through different synthetic pathways .Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2-iodophenyl)-2-phenylacetamide”, known as “N-(2-Iodophenyl)-N-methylbenzamide”, has been described in the literature . The compound has a molecular formula of C14H12INO and a molecular weight of 337.15 g/mol .Chemical Reactions Analysis
There are studies that have reported on the chemical reactions involving compounds similar to “N-(2-iodophenyl)-2-phenylacetamide”. For example, N-(2-Iodylphenyl)acylamides have been used as new iodine(V) oxidizing reagents . Another study reported the use of N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide in the synthesis of 3-arylidene-2-oxindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Iodophenyl)-N-methylbenzamide”, have been reported. It has a molecular weight of 337.15 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 20.3 Ų .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 2-arylbenzothiazole scaffold, with the 2nd position being particularly active, plays a crucial role in synthetic and medicinal chemistry. Researchers have explored derivatives and metal complexes of benzothiazoles for their pharmacological properties. Specifically, N-(2-iodophenyl)-2-phenylacetamide has been investigated for its potential as a drug candidate. Its structural diversity and biological activity make it a valuable scaffold for designing novel therapeutics .
Cholesterol Absorption Inhibition
N-(2-iodophenyl)-2-phenylacetamide has been employed in the synthesis of ezetimibe analogs. Ezetimibe is a cholesterol absorption inhibitor used to manage hypercholesterolemia. By utilizing this compound, researchers have explored modifications to the azaindoline framework, a nitrogen-bearing heterocycle with significant biological and pharmaceutical attributes .
Biological Applications
The 2-substituted benzothiazole scaffold has found applications in various biological contexts. Some notable examples include:
Organic Bismuth Compounds
While not directly related to N-(2-iodophenyl)-2-phenylacetamide, the broader field of organic bismuth compounds has seen significant advancements. Researchers have investigated synthetic methods, structural features, and practical applications of these compounds .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral activities against the tobacco mosaic virus (tmv) .
Mode of Action
It’s known that the compound can undergo a palladium-catalyzed tandem reaction with isocyanide to produce aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .
Biochemical Pathways
The compound’s synthesis involves a palladium-catalyzed reaction , which suggests it may interact with biochemical pathways involving palladium or related elements.
Pharmacokinetics
Similar compounds have been found to exhibit prolonged in vivo metabolism compared to in vitro modeling .
Result of Action
Similar compounds have been found to exhibit good anti-tmv activity , suggesting that N-(2-iodophenyl)-2-phenylacetamide may also have antiviral properties.
Action Environment
It’s known that the compound’s synthesis involves a palladium-catalyzed reaction , which may be influenced by environmental factors such as temperature and pH.
properties
IUPAC Name |
N-(2-iodophenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPHZGZTIXLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2-phenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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